4-Hydroxy-6-iodo-2-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

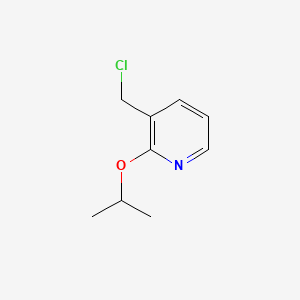

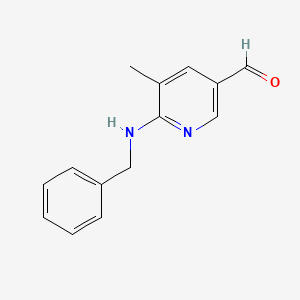

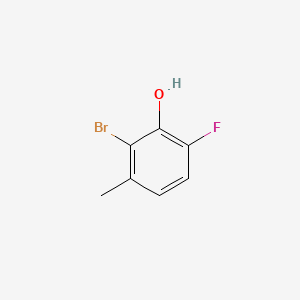

4-Hydroxy-6-iodo-2-quinolinone is a chemical compound with the molecular formula C9H6INO2 . It is a white to off-white to yellow powder or crystals .

Synthesis Analysis

The synthesis of 4-Hydroxy-6-iodo-2-quinolinone and its analogs has been a subject of interest in recent years due to their pharmaceutical and biological activities . The synthesis often involves the condensation of primary aryl amines with β-diketones in acid catalysis .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-iodo-2-quinolinone consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 287.054 Da and the monoisotopic mass is 286.944305 Da .Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy-6-iodo-2-quinolinone are complex and varied. They often involve the use of novel catalysts, microwave irradiation methods, and green reaction protocols .Physical And Chemical Properties Analysis

4-Hydroxy-6-iodo-2-quinolinone is a white to off-white to yellow powder or crystals . It has a molecular weight of 271.06 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles .

- Results or Outcomes : The synthesized heterocycles show unique biological activities .

Anti-Inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : 4-Hydroxy-2-quinolone carboxamides and hybrid derivatives have been synthesized and evaluated for their anti-inflammatory activity .

- Methods of Application : The molecules were synthesized and their ability to inhibit the soybean LOX, an indication of their anti-inflammatory activity, was evaluated .

- Results or Outcomes : Among all the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity (IC 50 = 10 μM) .

Antimicrobial Activity

- Scientific Field : Microbiology

- Summary of Application : 4-Hydroxy-2-quinolone analogs have been synthesized and screened for their antifungal and antibacterial activity .

- Methods of Application : The compounds were synthesized and their activity was tested against a pathogenic fungus Aspergillus flavus, a Gram-positive bacteria Staphylococcus aureus, and a Gram-negative bacteria Escherichia coli .

Antioxidant Activity

- Scientific Field : Biochemistry

- Summary of Application : N-substituted-4-hydroxy-2-quinolinones and quinolinone–carboxamides have been synthesized to investigate their potential dual-acting role as antioxidant .

Anti-virulence Activity

- Scientific Field : Microbiology

- Summary of Application : Quinoline and quinolone derivatives have demonstrated numerous biological activities such as anti-virulence .

Anti-parasitic Activity

Safety And Hazards

Zukünftige Richtungen

The future directions for 4-Hydroxy-6-iodo-2-quinolinone research are likely to focus on further exploring its synthesis and applications, given its interesting pharmaceutical and biological activities . The development of new synthetic methodologies and strategies for constructing the core structures of 2-quinolones is also a potential area of future research .

Eigenschaften

IUPAC Name |

4-hydroxy-6-iodo-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERLVHDAWGTCGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-iodo-2-quinolinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)

![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)